N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
CAS No.: 921782-16-3
Cat. No.: VC6305561
Molecular Formula: C25H23FN4O3
Molecular Weight: 446.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921782-16-3 |
|---|---|
| Molecular Formula | C25H23FN4O3 |
| Molecular Weight | 446.482 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
| Standard InChI | InChI=1S/C25H23FN4O3/c26-18-10-8-17(9-11-18)13-27-24(31)21-15-29(14-20-7-4-12-33-20)16-22-23(21)28-30(25(22)32)19-5-2-1-3-6-19/h1-3,5-6,8-11,15-16,20H,4,7,12-14H2,(H,27,31) |
| Standard InChI Key | XHKHIOMQTKDWKW-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=C(C=C5)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Composition
The compound features a pyrazolo[4,3-c]pyridine backbone substituted at positions 2, 5, and 7. Key structural elements include:
-
N-4-Fluorobenzyl group: Introduced at position 5, this aromatic substituent likely enhances lipophilicity and influences target binding.
-
Tetrahydrofuran-2-ylmethyl group: Attached to position 5, the THF moiety may improve solubility and modulate pharmacokinetic properties.
-
Phenyl group at position 2: A common pharmacophore in bioactive molecules, contributing to π-π stacking interactions with biological targets .
-
7-Carboxamide group: Potentially critical for hydrogen bonding with enzymatic active sites .
The IUPAC name, 5-[(4-fluorophenyl)methyl]-3-oxo-N-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide, reflects these substituents (Table 1).
Table 1: Molecular Properties of N-(4-Fluorobenzyl)-3-Oxo-2-Phenyl-5-((Tetrahydrofuran-2-Yl)Methyl)-3,5-Dihydro-2H-Pyrazolo[4,3-C]Pyridine-7-Carboxamide
| Property | Value |
|---|---|
| CAS No. | 921508-54-5 |
| Molecular Formula | |
| Molecular Weight | 446.482 g/mol |
| IUPAC Name | 5-[(4-Fluorophenyl)methyl]-3-oxo-N-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
| Standard InChI | InChI=1S/C25H23FN4O3/c26-18-10-8-17(9-11-18)... |
Physicochemical Characteristics
While experimental data on solubility, logP, and pKa are unavailable, predictions based on structural analogs suggest:
-
Moderate lipophilicity (logP ~3–4) due to the fluorobenzyl and phenyl groups.
-
Aqueous solubility potentially limited by the THF and pyrazole rings, necessitating formulation strategies for bioavailability .
-
Hydrogen bond donors/acceptors: 3 donors (amide NH, two pyrazole NH) and 6 acceptors (carbonyl oxygens, THF oxygen).
Synthetic Pathways and Optimization
Hypothetical Synthesis Routes
Though no explicit synthesis for this compound is documented, pyrazolo[4,3-c]pyridines are typically constructed via:
-
Cyclocondensation reactions: Utilizing hydrazine derivatives and β-ketoesters to form the pyrazole ring .
-
Nucleophilic substitutions: Introducing substituents like the fluorobenzyl and THF groups post-cyclization.
-
One-pot methodologies: As demonstrated for related pyrazolo[4,3-c]pyridines, combining mixed-Claisen condensation and methylation steps .
A plausible route (Scheme 1) might involve:
-
Step 1: Formation of the pyrazolo[4,3-c]pyridine core via cyclocondensation of ethyl cyanoacetate with a nitrile imine .
-
Step 2: N-alkylation with 4-fluorobenzyl bromide and tetrahydrofuran-2-ylmethyl bromide.
-
Step 3: Carboxamide formation at position 7 using activated carbonyl intermediates .
Scheme 1: Proposed Synthesis Pathway
-
Sequential alkylation → Introduction of fluorobenzyl and THF groups.
-
Carboxamidation → Installation of the 7-carboxamide moiety .
Challenges in Synthesis
-
Regioselectivity: Avoiding formation of C-2 regioisomers during alkylation, as observed in related pyrazolo[4,3-c]pyridines .
-
Purification: Separating diastereomers arising from the THF group’s chiral center.
-
Yield optimization: Multi-step reactions may necessitate catalytic strategies (e.g., phase-transfer catalysts) .
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Profile
While direct activity data are lacking, structural analogs provide clues:
-
Anticancer potential: Pyrazolo[4,3-c]pyridines inhibit kinases (e.g., CDK2, EGFR) and induce apoptosis in tumor cells . The fluorobenzyl group may enhance DNA intercalation.
-
Anti-inflammatory effects: THF-containing analogs suppress COX-2 and TNF-α in murine models .
-
Antimicrobial activity: The carboxamide group could disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
Structure-Activity Relationships (SAR)
Key substituent contributions (Table 2):
-
4-Fluorobenzyl: Increases metabolic stability and target affinity compared to non-fluorinated analogs .
-
THF moiety: Balances hydrophobicity and solubility, improving blood-brain barrier penetration.
-
7-Carboxamide: Critical for hydrogen bonding with enzymatic active sites (e.g., ATP-binding pockets) .
Table 2: Hypothesized SAR of Key Substituents
| Substituent | Role in Bioactivity |
|---|---|
| 4-Fluorobenzyl | Enhances target binding and metabolic stability |
| THF-methyl | Modulates solubility and pharmacokinetics |
| 7-Carboxamide | Facilitates enzyme inhibition via H-bonding |
Research Gaps and Future Directions
Priority Research Areas
-
Synthesis optimization: Developing enantioselective routes to isolate bioactive diastereomers .
-
In vitro screening: Prioritizing kinase inhibition, cytotoxicity (e.g., NCI-60 panel), and antimicrobial assays .
-
ADMET profiling: Assessing permeability (Caco-2), hepatic metabolism (CYP450 isoforms), and toxicity (hERG inhibition) .
Computational Modeling Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume